

Lamivudine as a Tool Compound in Virology Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lamivudine*

Cat. No.: *B1674443*

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Abstract

Lamivudine, a synthetic nucleoside analogue, serves as a potent and selective inhibitor of viral reverse transcriptase.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **Lamivudine** as a tool compound in virological research, particularly for studying Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its well-characterized mechanism of action and established resistance profiles make it an invaluable tool for investigating viral replication, drug resistance mechanisms, and for the evaluation of novel antiviral agents.

Introduction to Lamivudine

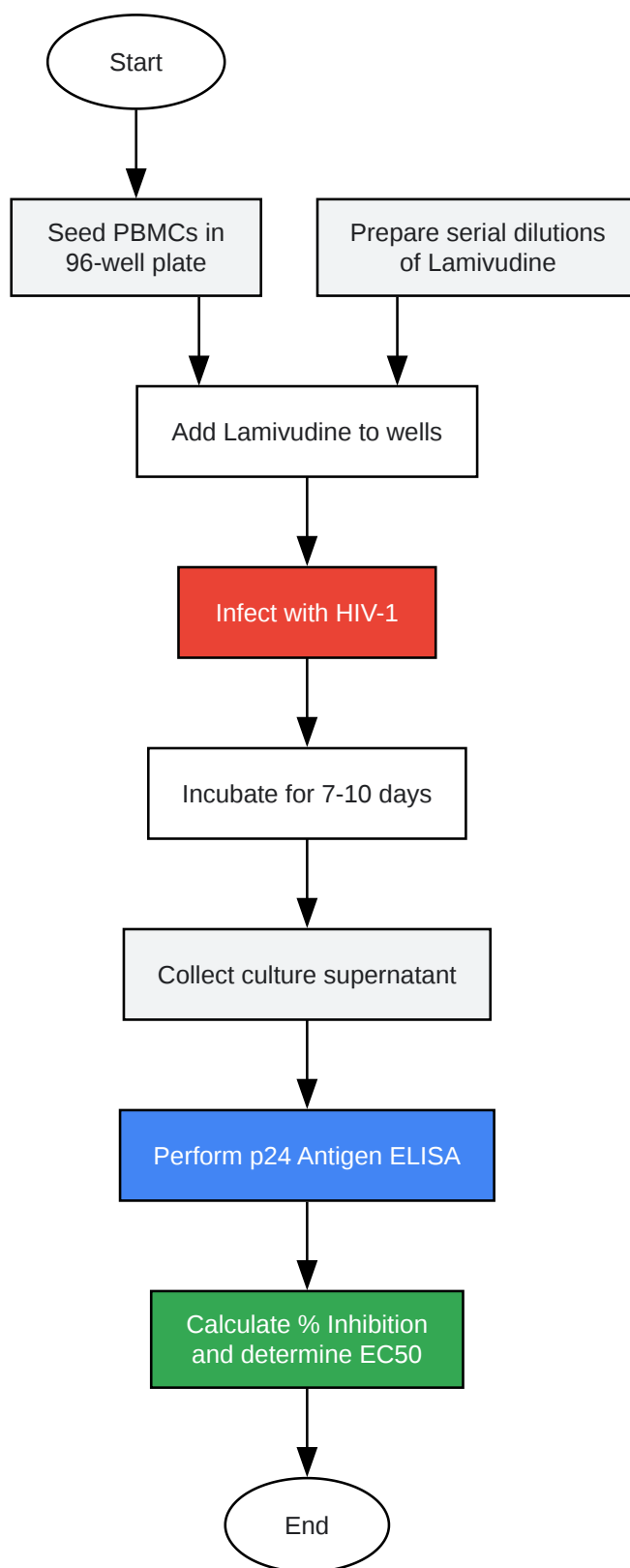
Lamivudine is a cytosine analogue that, upon intracellular phosphorylation to its active triphosphate form (**Lamivudine** triphosphate, 3TC-TP), competitively inhibits the reverse transcriptase of HIV-1, HIV-2, and the DNA polymerase of HBV.[1][2][4] Incorporation of 3TC-TP into the nascent viral DNA chain results in chain termination, thereby halting viral replication.[3][5] Its selectivity for viral polymerases over host cellular DNA polymerases minimizes cellular toxicity, making it a clean tool for targeted virological studies.[2][3]

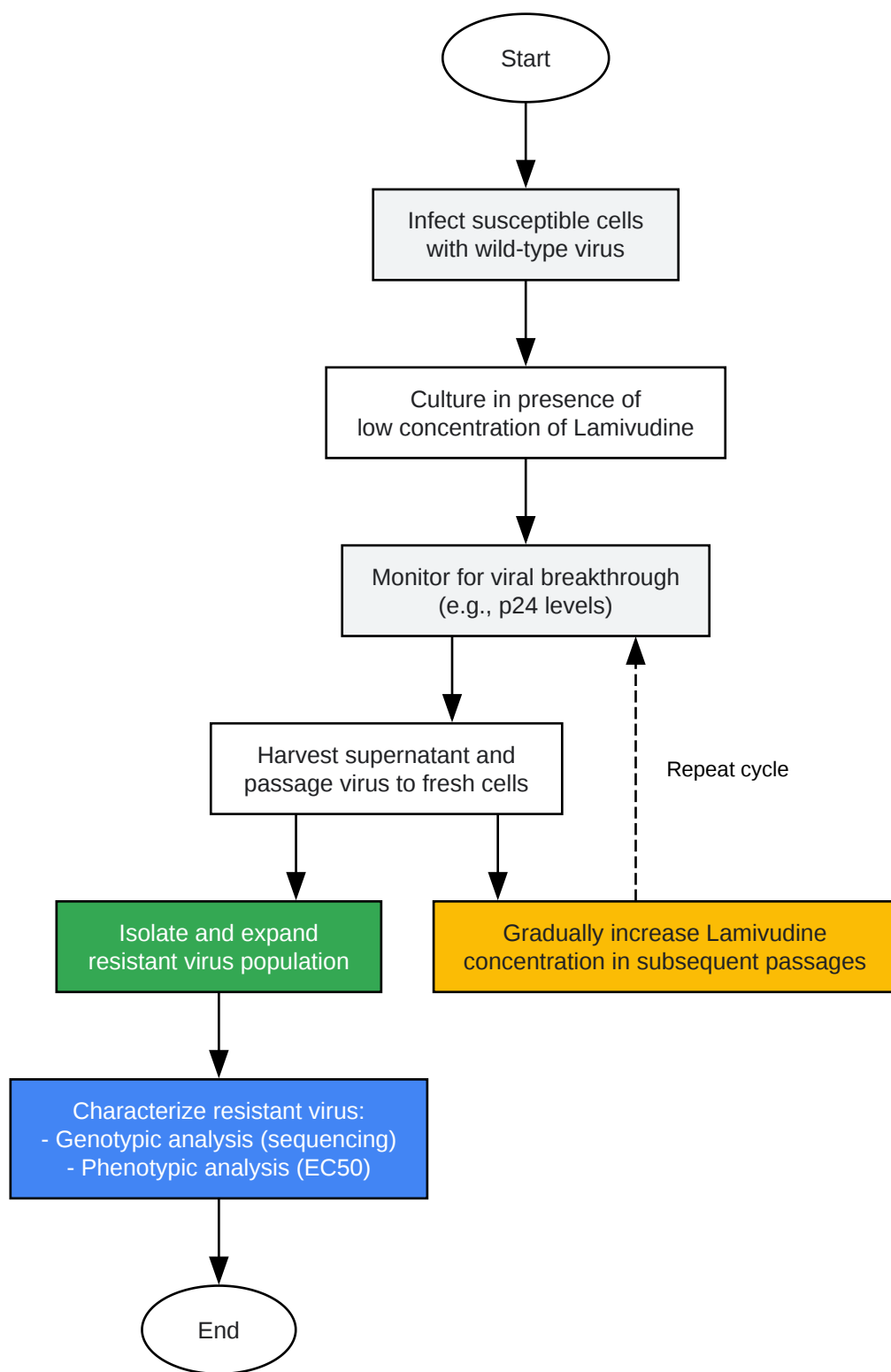
Mechanism of Action

Lamivudine is a prodrug that requires intracellular activation. The metabolic and inhibitory pathway is as follows:

- Cellular Uptake: **Lamivudine** enters the host cell.
- Phosphorylation: Cellular kinases phosphorylate **Lamivudine** sequentially to its monophosphate (3TC-MP), diphosphate (3TC-DP), and finally its active triphosphate (3TC-TP) form.[\[1\]](#)[\[3\]](#)
- Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[\[2\]](#)[\[4\]](#)
- Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the **Lamivudine** moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and cessation of DNA synthesis.[\[2\]](#)[\[6\]](#)







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References

- 1. ice-hbv.org [ice-hbv.org]
- 2. apexbt.com [apexbt.com]
- 3. ablinc.com [ablinc.com]
- 4. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
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